molecular formula C57H94O29 B14158979 Chloromaloside B CAS No. 132998-90-4

Chloromaloside B

Cat. No.: B14158979
CAS No.: 132998-90-4
M. Wt: 1243.3 g/mol
InChI Key: UEVGVDDRWSGCOD-UHFFFAOYSA-N
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Description

Chloromaloside B: is a steroidal saponin compound isolated from the plant species Chlorophytum malayense. It belongs to the furostane type of saponins and is known for its complex glycosidic structure. The compound has attracted significant interest due to its potential pharmacological properties, including cytotoxicity against cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloromaloside B involves multiple steps, starting from the extraction of the plant material. The process typically includes:

    Extraction: The plant material is extracted using solvents like methanol or ethanol.

    Isolation: The extract is subjected to chromatographic techniques such as column chromatography to isolate the saponins.

    Purification: Further purification is achieved using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Optimization of these processes for higher yield and purity would be essential for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Chloromaloside B undergoes various chemical reactions, including:

    Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Chloromaloside B involves its interaction with cellular membranes and proteins. The compound is known to:

Comparison with Similar Compounds

Chloromaloside B is part of a group of saponins isolated from Chlorophytum species. Similar compounds include:

    Chloromaloside A: A spirostane-type saponin with similar cytotoxic properties.

    Chloromaloside C: Another spirostane-type saponin with different sugar moieties.

    Chloromaloside D: Similar to this compound but with variations in the glycosidic structure.

Uniqueness: this compound is unique due to its furostane structure, which differentiates it from the spirostane-type saponins. This structural difference may contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

132998-90-4

Molecular Formula

C57H94O29

Molecular Weight

1243.3 g/mol

IUPAC Name

16-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one

InChI

InChI=1S/C57H94O29/c1-21(19-76-50-44(72)40(68)37(65)30(15-58)79-50)8-11-57(75-5)22(2)35-29(86-57)13-27-25-7-6-23-12-24(9-10-55(23,3)26(25)14-34(63)56(27,35)4)78-52-46(74)42(70)47(33(18-61)82-52)83-54-49(85-53-45(73)41(69)38(66)31(16-59)80-53)48(39(67)32(17-60)81-54)84-51-43(71)36(64)28(62)20-77-51/h21-33,35-54,58-62,64-74H,6-20H2,1-5H3

InChI Key

UEVGVDDRWSGCOD-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC

Origin of Product

United States

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